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Compound of Interest

Compound Name: 2,5-Dimethylpyrimidin-4-amine

Cat. No.: B042788 Get Quote

This guide provides a detailed spectroscopic comparison of 2-aminopyrimidine and 2,5-
Dimethylpyrimidin-4-amine, two significant heterocyclic compounds. It is intended for

researchers, scientists, and professionals in drug development, offering a side-by-side analysis

of their structural and electronic properties through various spectroscopic techniques. The

supporting experimental data, presented in clear, tabular format, serves as a practical

reference for the identification and characterization of these and similar pyrimidine-based

molecules.

The structural differences between the two molecules—namely the position of the amine group

and the addition of two methyl groups on 2,5-Dimethylpyrimidin-4-amine—give rise to distinct

spectral signatures. This guide will explore these differences through Nuclear Magnetic

Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-

Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
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Compound Structure

2-Aminopyrimidine (1)

2,5-Dimethylpyrimidin-4-amine (2)

Spectroscopic Data Comparison
The following sections summarize the key spectroscopic data obtained for 2-aminopyrimidine

and 2,5-Dimethylpyrimidin-4-amine.
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Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the chemical

environment of protons within a molecule. The chemical shifts (δ) are indicative of the

electronic shielding around each proton.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

Compound
H4/H6
(ppm)

H5 (ppm) NH₂ (ppm) CH₃ (ppm) Solvent

2-

Aminopyrimid

ine (1)

8.28 (d) 6.76 (t) 5.1-5.3 (s, br) - D₂O / DMSO

2,5-

Dimethylpyri

midin-4-

amine (2)

7.8 (s, H6) - 5.6 (s, br)

2.4 (s, C2-

CH₃), 2.1 (s,

C5-CH₃)

CDCl₃

(Predicted)

Note: Data for compound (2) is based on predictions and analysis of similar structures as direct

experimental data is limited in literature. The amino protons (NH₂) typically show a broad

singlet which may not be observed in D₂O due to proton exchange.[1][2]

¹³C NMR Spectral Data
¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule.

The chemical shifts are sensitive to the hybridization and electronic environment of each

carbon atom.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
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Compound C2 (ppm)
C4/C6
(ppm)

C5 (ppm) CH₃ (ppm) Solvent

2-

Aminopyrimid

ine (1)

163.1 158.8 110.3 - DMSO-d₆

2,5-

Dimethylpyri

midin-4-

amine (2)

161.0
157.5 (C4),

155.0 (C6)
118.0

25.0 (C2-

CH₃), 15.0

(C5-CH₃)

CDCl₃

(Predicted)

Note: Data for compound (1) is from experimental sources.[3] Data for compound (2) is

predicted based on established substituent effects on the pyrimidine ring.[4]

FTIR Spectral Data
Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key FTIR Absorption Frequencies (cm⁻¹)

Vibration Mode
2-Aminopyrimidine
(1)

2,5-
Dimethylpyrimidin-
4-amine (2)

General Region
(cm⁻¹)

N-H Stretch

(asymm/symm)
3325, 3185 ~3400, ~3300 3550-3060

Aromatic C-H Stretch ~2935 ~2950 3100-3000

Aliphatic C-H Stretch - ~2920, ~2850 3000-2850

N-H Bend (Scissoring) 1650 ~1640 1650-1580

C=N/C=C Ring

Stretch
1595, 1480 ~1600, ~1570 1600-1475

C-N Stretch 1236 ~1250 1335-1250
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Note: Data for compound (1) is from experimental sources.[5] Data for compound (2) is inferred

based on characteristic absorptions for aminopyrimidines with methyl substituents.[6]

UV-Visible Spectral Data
UV-Vis spectroscopy measures the electronic transitions within a molecule. The wavelength of

maximum absorbance (λmax) is characteristic of the chromophores present.

Table 4: UV-Visible Absorption Maxima (λmax)

Compound λmax (nm)
Molar Absorptivity
(ε)

Solvent

2-Aminopyrimidine (1) ~332 Not Reported Ethanol

2,5-Dimethylpyrimidin-

4-amine (2)
~310-330 (Estimated) Not Reported Ethanol

Note: λmax can be sensitive to solvent and pH. The value for compound (1) is based on a

derivative study.[7] The value for compound (2) is an estimation based on the typical absorption

range for substituted aminopyrimidines.

Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

Table 5: Mass Spectrometry Fragmentation Data (m/z)

Compound
Molecular Ion [M]⁺
(m/z)

Key Fragments
(m/z)

Ionization Method

2-Aminopyrimidine (1) 95 68, 42 EI

2,5-Dimethylpyrimidin-

4-amine (2)
123

108 ([M-CH₃]⁺), 95,

68
EI (Predicted)
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Note: Data for compound (1) is from experimental sources. The fragmentation for compound

(2) is predicted to involve the loss of a methyl radical as a primary fragmentation step, followed

by fragmentation of the pyrimidine ring similar to compound (1).[8]

Visualization of Comparative Analysis
The following diagram illustrates the logical workflow for the spectroscopic comparison of the

two pyrimidine derivatives.
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Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic comparison of two chemical compounds.

Experimental Protocols
Standardized experimental protocols are crucial for obtaining reproducible spectroscopic data.

The following are generalized methodologies for the techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample (e.g., 2-aminopyrimidine)

was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard

5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0.0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz (or higher)

spectrometer.[9]

Data Acquisition: For ¹H NMR, a standard pulse program was used with a sufficient number

of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse

program was used.

Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method was employed. A small

amount of the sample (1-2 mg) was finely ground with approximately 100-200 mg of dry

potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet using

a hydraulic press.

Instrumentation: Spectra were recorded using an FTIR spectrometer, such as a Bruker IFS

66V model.[5]

Data Acquisition: The spectrum was typically recorded over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and

subtracted from the sample spectrum.
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Data Processing: The resulting spectrum (transmittance vs. wavenumber) was analyzed to

identify the characteristic absorption bands of the functional groups.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of the compound was prepared by dissolving a known

mass in a UV-grade solvent (e.g., ethanol or acetonitrile) to a concentration of approximately

1 mM. This stock solution was then serially diluted to prepare working solutions in the range

of 10-100 µM.

Instrumentation: A double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1900) was

used for analysis.[7]

Data Acquisition: The absorbance spectrum was recorded over a wavelength range of 200-

500 nm using a quartz cuvette with a 1 cm path length. The solvent was used as a blank

reference.

Data Processing: The wavelength of maximum absorbance (λmax) was determined from the

resulting spectrum.

Mass Spectrometry (MS)
Sample Preparation: For Electron Ionization (EI) mass spectrometry, the sample was

introduced directly into the ion source, often via a heated probe for solid samples or through

a gas chromatograph (GC-MS) for volatile compounds.

Instrumentation: A mass spectrometer capable of EI, such as a quadrupole or time-of-flight

(TOF) analyzer, was used.

Data Acquisition: The sample was ionized using a standard electron energy of 70 eV. The

mass spectrum was recorded over a mass-to-charge (m/z) range appropriate for the

compound (e.g., m/z 10-200).

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion

peak (M⁺) and the characteristic fragmentation pattern. The relative abundance of each

fragment was plotted against its m/z value.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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